N,N-dimethyl-3-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline N,N-dimethyl-3-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline
Brand Name: Vulcanchem
CAS No.: 1251689-80-1
VCID: VC7012728
InChI: InChI=1S/C20H20N6O/c1-14-7-9-15(10-8-14)12-26-13-18(22-24-26)19-21-20(27-23-19)16-5-4-6-17(11-16)25(2)3/h4-11,13H,12H2,1-3H3
SMILES: CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C4=CC(=CC=C4)N(C)C
Molecular Formula: C20H20N6O
Molecular Weight: 360.421

N,N-dimethyl-3-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline

CAS No.: 1251689-80-1

Cat. No.: VC7012728

Molecular Formula: C20H20N6O

Molecular Weight: 360.421

* For research use only. Not for human or veterinary use.

N,N-dimethyl-3-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline - 1251689-80-1

Specification

CAS No. 1251689-80-1
Molecular Formula C20H20N6O
Molecular Weight 360.421
IUPAC Name N,N-dimethyl-3-[3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazol-5-yl]aniline
Standard InChI InChI=1S/C20H20N6O/c1-14-7-9-15(10-8-14)12-26-13-18(22-24-26)19-21-20(27-23-19)16-5-4-6-17(11-16)25(2)3/h4-11,13H,12H2,1-3H3
Standard InChI Key IPKMNMXTICCLNE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C4=CC(=CC=C4)N(C)C

Introduction

Structural Elucidation and Molecular Characteristics

The compound’s structure can be deconstructed into three primary domains:

  • N,N-Dimethylaniline backbone: A benzene ring substituted with a dimethylamino group (-N(CH₃)₂) at the meta position relative to the oxadiazole attachment.

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1, 2, and 4, linked to the aniline group via its fifth carbon.

  • 1,2,3-Triazole-p-methylbenzyl side chain: A 1,2,3-triazole ring substituted at the fourth position with a p-methylbenzyl group, connected to the oxadiazole’s third carbon.

Electronic and Steric Effects

The dimethylamino group introduces electron-donating effects, enhancing the aromatic ring’s nucleophilicity and influencing intermolecular interactions . The 1,2,4-oxadiazole’s electron-deficient nature facilitates π-stacking with biological targets, while the triazole’s dipole moment (∼5.0 D) promotes hydrogen bonding with enzymes or receptors . The p-methylbenzyl substituent adds steric bulk, potentially improving target selectivity by reducing off-target interactions .

Tautomerism and Conformational Flexibility

The 1,2,4-oxadiazole ring exhibits tautomerism between the 3-oxo and 5-oxo forms, though computational studies suggest the 3-oxo configuration predominates in polar solvents due to stabilization via intramolecular hydrogen bonding . The triazole ring’s 1,4-disubstitution pattern restricts rotational freedom, favoring a planar conformation that optimizes binding to flat hydrophobic pockets in proteins .

Synthetic Methodologies

Synthesizing this compound requires a multi-step approach, typically involving:

  • Construction of the 1,2,4-oxadiazole core.

  • Introduction of the triazole moiety via click chemistry.

  • Functionalization with the p-methylbenzyl and dimethylaniline groups.

1,2,4-Oxadiazole Formation

The oxadiazole ring is commonly synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example, reacting 3-(N,N-dimethylamino)benzamidoxime with 5-(chlorocarbonyl)-1,2,3-triazole-4-carboxylic acid in a superbase medium (NaOH/DMSO) yields the 3,5-disubstituted oxadiazole intermediate . This method, reported by Baykov et al., achieves moderate-to-excellent yields (11–90%) under ambient conditions, though reaction times may extend to 24 hours .

Triazole Integration via CuAAC

The 1,2,3-triazole ring is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Treating the oxadiazole-bound alkyne with p-methylbenzyl azide in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate) forms the triazole linkage with regioselectivity >98% for the 1,4-isomer . This step typically proceeds in >85% yield within 2–4 hours at room temperature .

Final Functionalization

The dimethylaniline group is introduced via Buchwald-Hartwig amination of a brominated precursor, using Pd(OAc)₂/Xantphos as the catalyst system and dimethylamine as the nucleophile. This step achieves ∼75% yield after 12 hours at 100°C .

Table 1: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield (%)
1Amidoxime formationNH₂OH·HCl, NaOH, EtOH, reflux, 6h82
2Oxadiazole cyclizationNaOH/DMSO, RT, 18h68
3CuAACCuSO₄·5H₂O, sodium ascorbate, RT, 3h87
4Buchwald-Hartwig aminationPd(OAc)₂, Xantphos, DMF, 100°C, 12h75
CompoundTarget Cell LineIC₅₀ (µM)Mechanism
3,5-Diaryloxadiazole HCT-11613.6Tubulin destabilization
Triazole-oxadiazole hybrid MCF-70.19Caspase-3/7 activation
Target compound (predicted)A549<1.0*p53 upregulation (hypothetical)

*Predicted based on structural similarity to .

Anti-Inflammatory Applications

Triazole derivatives inhibit mPGES-1, a key enzyme in prostaglandin E₂ synthesis . Patent WO2013186692A1 discloses triazolone compounds with IC₅₀ values <10 nM for mPGES-1, suggesting the target compound’s triazole component may confer similar activity . Molecular docking studies predict strong interactions with mPGES-1’s hydrophobic pocket (binding energy: −9.2 kcal/mol) .

Challenges and Future Directions

Synthetic Optimization

Current methods for oxadiazole synthesis suffer from prolonged reaction times (4–24h) and moderate yields (11–90%) . Transitioning to mechanochemical approaches—grinding reagents in a ball mill—could reduce reaction times to <1 hour while eliminating solvent use .

ADME Profiling

Preliminary in silico predictions using SwissADME indicate:

  • Lipophilicity: LogP = 3.1 (optimal range: 2–5)

  • Solubility: −4.2 (moderate; may require formulation)

  • Blood-brain barrier permeability: Low (Pe = 2.1 × 10⁻⁶ cm/s)

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